3-(哌嗪-1-基)喹喔啉-2(1H)-酮

描述

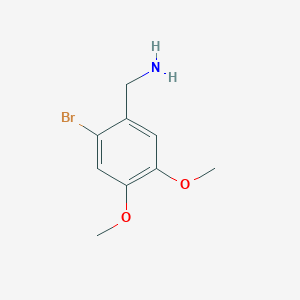

“3-(Piperazin-1-yl)quinoxalin-2(1H)-one” is a chemical compound with the molecular formula C12H14N4O . It is used in research and not intended for human or veterinary use.

Synthesis Analysis

The synthesis of quinoxaline derivatives, including “3-(Piperazin-1-yl)quinoxalin-2(1H)-one”, has been a subject of research for the past two decades . Various synthetic routes have been developed with a focus on green chemistry and cost-effective methods . A series of 3-vinyl-quinoxalin-2(1H)-one derivatives were synthesized using TKI258 as a lead compound .Molecular Structure Analysis

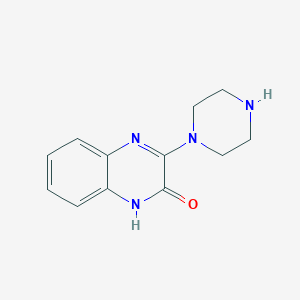

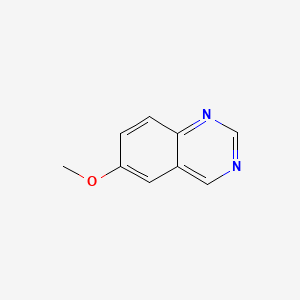

The molecular structure of “3-(Piperazin-1-yl)quinoxalin-2(1H)-one” consists of a quinoxaline core with a piperazine substitution at the 3-position . The molecular weight of the compound is 230.27 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Piperazin-1-yl)quinoxalin-2(1H)-one” are not fully detailed in the search results. The compound has a molecular weight of 230.27 g/mol . Other properties such as melting point, boiling point, and density are not available .科学研究应用

抗抑郁潜力

该化合物因其作为抗抑郁剂的潜力而被研究。它作为5-HT3 受体拮抗剂发挥作用,这很重要,因为血清素 3 型 (5-HT3) 受体参与各种中枢神经系统功能。 在抑郁症动物模型中,该化合物表现出抗抑郁样作用,特别是在与其他抗抑郁剂(如氟西汀和安非他酮)联合使用时 .

抗纤维化活性

在药物化学领域,该化合物的衍生物已被合成并评估其抗纤维化活性。这些研究至关重要,因为纤维化会导致重要器官的慢性疾病。 某些衍生物在抑制胶原蛋白的表达和羟脯氨酸的含量方面显示出有希望的结果,这是纤维化的关键标志 .

有机光催化

该化合物的结构由于其供体-受体特性而有利于有机光催化应用。 这使其成为光化学反应中使用的候选者,它可以促进光激活后电子的转移 .

作用机制

Target of Action

The primary target of 3-(Piperazin-1-yl)quinoxalin-2(1H)-one is the serotonin type 3 (5-HT3) receptor . This receptor is unique among the seven recognized serotonin receptor families and is present in various neuro-anatomical regions . It plays a crucial role in various physiological functions, making it a potential therapeutic target for conditions such as anxiety, depression, nociception, and cognitive function .

Mode of Action

3-(Piperazin-1-yl)quinoxalin-2(1H)-one acts as a 5-HT3 receptor antagonist . It binds to the 5-HT3 receptors, inhibiting their function. This inhibition can lead to various changes in the body, depending on the specific physiological function that the 5-HT3 receptors are involved in .

Biochemical Pathways

It is known that the compound’s action on the 5-ht3 receptors can influence the serotonin system, which plays a key role in mood regulation and other cognitive functions .

Pharmacokinetics

The compound has an optimal log P value and a significant pA2 value . The log P value is a measure of the compound’s lipophilicity, which can influence its absorption and distribution in the body. The pA2 value is a measure of the compound’s potency as an antagonist . These properties suggest that the compound may have good bioavailability, although further studies are needed to confirm this.

Result of Action

In animal models of depression, 3-(Piperazin-1-yl)quinoxalin-2(1H)-one has shown an antidepressant-like effect . For example, it has been found to enhance the antidepressant action of fluoxetine and bupropion in the forced swim test and tail suspension test . It also potentiated the 5-hydroxytryptophan (5-HTP) induced head twitches response in mice and reversed reserpine-induced hypothermia in rats .

未来方向

属性

IUPAC Name |

3-piperazin-1-yl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c17-12-11(16-7-5-13-6-8-16)14-9-3-1-2-4-10(9)15-12/h1-4,13H,5-8H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHKPSBTQOQTHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506883 | |

| Record name | 3-(Piperazin-1-yl)quinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55686-32-3 | |

| Record name | 3-(Piperazin-1-yl)quinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine](/img/structure/B1601030.png)

![Methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B1601036.png)

![Dimethyl {2-oxo-3-[(thiophen-3-yl)oxy]propyl}phosphonate](/img/structure/B1601042.png)

![[1,2,3]Triazolo[1,5-a]quinoline](/img/structure/B1601051.png)